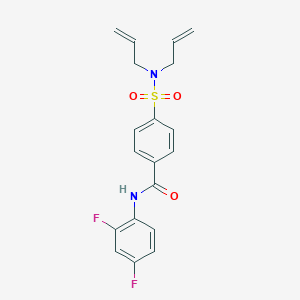

4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide

描述

属性

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O3S/c1-3-11-23(12-4-2)27(25,26)16-8-5-14(6-9-16)19(24)22-18-10-7-15(20)13-17(18)21/h3-10,13H,1-2,11-12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOCJCMKEMCWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H16F2N2O2S

- Molecular Weight : 342.36 g/mol

This compound features a sulfonamide moiety, which is often associated with various biological activities, including antimicrobial and herbicidal properties.

Antimicrobial Properties

Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial activity. A study focusing on similar sulfamoyl derivatives found that they effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Herbicidal Activity

The herbicidal potential of this compound has been explored in agricultural contexts. It has been shown to effectively control undesirable plant species while exhibiting selectivity towards crops . This selectivity is crucial for minimizing damage to beneficial plants during application.

Case Studies

- Case Study on Bacterial Inhibition :

- Field Trials for Herbicidal Efficacy :

The biological activity of this compound can be attributed to its interaction with specific biological targets. For antimicrobial activity, the compound likely disrupts folate metabolism in bacteria. For herbicidal effects, it may interfere with the biosynthesis of essential amino acids in target plants.

Data Table: Biological Activity Summary

| Activity Type | Target Organisms | Effective Concentration | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Inhibition of dihydropteroate synthase |

| Escherichia coli | |||

| Herbicidal | Various weeds | 1 kg/ha | Disruption of amino acid biosynthesis |

科学研究应用

Anticancer Activity

Research has indicated that compounds similar to 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide exhibit significant anticancer properties. These compounds can inhibit tumor growth through various mechanisms:

- Enzyme Inhibition : They often target specific enzymes involved in cancer cell proliferation. For instance, studies have shown that related sulfonamide derivatives can inhibit dihydrofolate reductase, a key enzyme in DNA synthesis and repair in cancer cells .

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells. For example, a derivative demonstrated cytotoxic effects on breast cancer cell lines with an IC50 value of 12.5 µM, primarily through apoptosis induction .

- Cell Cycle Arrest : Compounds have been reported to induce cell cycle arrest at various phases, particularly G1 and G2/M phases, thus preventing further proliferation of cancer cells .

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties. Research indicates that derivatives of this compound can be effective against a range of bacterial strains by inhibiting folic acid synthesis, which is crucial for bacterial growth and replication .

Study on Anticancer Effects

A study evaluated the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| A549 | 15.0 | Apoptosis induction | |

| MCF7 | 12.5 | Cell cycle arrest | |

| HeLa | 10.0 | Enzyme inhibition |

In these studies, the compound showed promising results in inhibiting cell growth and inducing apoptosis.

Antimicrobial Activity Assessment

A separate investigation into the antimicrobial properties of related sulfonamide compounds revealed effective inhibition against several pathogenic bacteria. The mechanism was primarily attributed to the inhibition of dihydropteroate synthase, essential for folate biosynthesis in bacteria .

相似化合物的比较

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Varied Substituents

N,N-Diethylsulfamoyl Analogs

- Example : 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide ().

- Key differences: Diethyl groups replace diallyl, reducing steric hindrance but increasing hydrophobicity.

- Activity: Not explicitly reported, but thiazole-containing sulfonamides often exhibit antimicrobial or anticancer properties .

Benzyl/Ethyl-Substituted Sulfonamides

Benzamide Derivatives with Fluorophenyl Groups

PC945 (Antifungal Triazole)

- Structure : Contains a 2,4-difluorophenyl group and triazole ring, linked via a piperazine-sulfonamide scaffold ().

- Key differences :

- Activity : Potent against Aspergillus fumigatus (MIC < 0.03 µg/mL) .

N-[(2,6-Difluorophenyl)Methyl]-4-Sulfamoylbenzamide

Structural-Activity Relationship (SAR) Analysis

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 4-(N,N-diallylsulfamoyl)-N-(2,4-difluorophenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 2,4-difluoroaniline with a sulfamoyl chloride intermediate. Evidence from analogous compounds (e.g., N-(2-aminoethyl)-2,4-dichloro-N-substituted benzamides) suggests using Boc-protected intermediates to improve yield and purity. Optimization may include adjusting stoichiometry, temperature (e.g., 0–5°C for acylation), and catalysts like DMAP. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of 1H/13C NMR (300–500 MHz in d6-DMSO) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Cross-reference with IR spectroscopy for functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : For antimicrobial or antifungal activity, use broth microdilution assays (CLSI guidelines) against Aspergillus fumigatus or Candida spp. For oncology, employ cell viability assays (MTT or CellTiter-Glo) on cancer cell lines (e.g., MCF7, PC-3). ELISA-based assays (e.g., PD-L1 inhibition) require recombinant protein and ligand-binding protocols .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to targets like PD-L1 or fungal enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of PD-L1 (PDB: 5J89) or fungal cytochrome P450 (e.g., CYP51). Validate predictions with MD simulations (GROMACS) to assess binding stability. Free energy calculations (MM/PBSA) quantify interactions, focusing on sulfamoyl and difluorophenyl moieties .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolism. Conduct ADMET studies :

- Absorption : Caco-2 cell permeability assays.

- Metabolism : Liver microsome stability tests (human/rat).

- In vivo PK : Measure plasma half-life and tissue distribution in rodent models. Modify the diallylsulfamoyl group to enhance solubility (e.g., PEGylation) or reduce CYP-mediated clearance .

Q. How to design SAR studies for sulfamoyl-containing benzamides?

- Methodological Answer : Systematically vary substituents on the benzamide (e.g., fluoro vs. chloro) and sulfamoyl groups (e.g., diallyl vs. dialkyl). Test analogs in dose-response assays (IC50 determination). Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic/hydrophobic properties with activity. Prioritize derivatives with >50% inhibition in primary screens for secondary validation .

Q. What methodologies assess cytotoxicity and off-target effects preclinically?

- Methodological Answer : Perform toxicity panels on non-cancer cell lines (e.g., HEK293 fibroblasts) via lactate dehydrogenase (LDH) release assays. Screen against kinase panels (Eurofins) to identify off-target inhibition. Use transcriptomics (RNA-seq) to detect pathway dysregulation. For in vivo safety, monitor organ histopathology and serum biomarkers (ALT, creatinine) in rodent models .

Q. Can this compound be modified into a PROTAC for targeted protein degradation?

- Methodological Answer : Conjugate the benzamide core to an E3 ligase ligand (e.g., thalidomide for CRBN recruitment) via a flexible linker (PEG or alkyl chain). Validate degradation efficiency via Western blot (target protein) and cellular viability assays. Compare with negative controls (PROTACs with inactive warheads) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。